

An In-depth Technical Guide to (E)-4-hydroxy-4'-methoxystilbene

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Compound of Interest

Compound Name: 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol

CAS No.: 18951-44-5

Cat. No.: B1653675

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-hydroxy-4'-methoxystilbene is a derivative of stilbene, a class of organic compounds characterized by a 1,2-diphenylethylene core structure. Stilbenoids, and their hydroxylated and methoxylated derivatives, have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. This interest stems from their diverse biological activities and intriguing photophysical properties. This guide provides a comprehensive overview of (E)-4-hydroxy-4'-methoxystilbene, including its chemical identity, synthesis, and key characteristics, to support its application in research and development.

Core Properties and Identification

The fundamental identification and key properties of (E)-4-hydroxy-4'-methoxystilbene are summarized below, providing a foundational understanding of this specific stilbenoid.

Property	Value
CAS Number	65819-34-3
Molecular Formula	C ₁₅ H ₁₄ O ₂
Molecular Weight	226.27 g/mol
IUPAC Name	4-((E)-2-(4-methoxyphenyl)vinyl)phenol
Appearance	Yellow solid

Synonyms:

- 4'-Hydroxy-4-methoxystilbene
- 4-(4-methoxystyryl) phenol

Synthesis and Methodologies

The synthesis of (E)-4-hydroxy-4'-methoxystilbene, like other stilbenoids, can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired yield, stereoselectivity (preference for the E-isomer), and the availability of starting materials. Two of the most prominent methods are the Wittig reaction and the Heck reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds, making it highly suitable for stilbene synthesis.^{[1][2][3]} This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide.

To synthesize (E)-4-hydroxy-4'-methoxystilbene via the Wittig reaction, one could react 4-hydroxybenzaldehyde with the ylide generated from 4-methoxybenzyltriphenylphosphonium bromide.

Experimental Workflow: Wittig Synthesis

Caption: Wittig reaction workflow for (E)-4-hydroxy-4'-methoxystilbene synthesis.

Step-by-Step Protocol:

- **Ylide Preparation:** 4-Methoxybenzyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF). A strong base, such as n-butyllithium, is added dropwise at a low temperature to deprotonate the phosphonium salt, forming the corresponding ylide.
- **Reaction with Aldehyde:** A solution of 4-hydroxybenzaldehyde in the same solvent is then added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted. Purification is commonly achieved through column chromatography to separate the desired (E)-stilbene from the triphenylphosphine oxide byproduct and any unreacted starting materials.

The use of stabilized ylides in the Wittig reaction generally favors the formation of the thermodynamically more stable (E)-alkene.^[1]

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is another powerful tool for the synthesis of substituted alkenes.^{[4][5]} This method typically involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.

For the synthesis of (E)-4-hydroxy-4'-methoxystilbene, one possible Heck reaction pathway would be the coupling of 4-iodophenol with 4-methoxystyrene.

Experimental Workflow: Heck Synthesis

Caption: Heck reaction workflow for (E)-4-hydroxy-4'-methoxystilbene synthesis.

Step-by-Step Protocol:

- **Reaction Setup:** 4-Iodophenol, 4-methoxystyrene, a palladium catalyst (such as palladium(II) acetate), a phosphine ligand (if required), and a base (like triethylamine) are combined in a suitable solvent.

- **Reaction Conditions:** The mixture is heated to the required reaction temperature and stirred for a specified period. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified, typically by column chromatography.

The Heck reaction often exhibits high stereoselectivity, predominantly yielding the trans (E) isomer.^[5]

Spectroscopic Characterization

While specific spectroscopic data for (E)-4-hydroxy-4'-methoxystilbene is not widely published, the expected spectral characteristics can be inferred from closely related stilbene analogs.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both phenyl rings. The vinyl protons of the ethylene bridge would appear as doublets with a coupling constant (J-value) indicative of the trans configuration (typically > 15 Hz). Signals for the methoxy group (a singlet around 3.8 ppm) and the hydroxyl proton (a broad singlet) would also be present.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the two carbons of the double bond and the aromatic carbons.
- **IR (Infrared) Spectroscopy:** The IR spectrum would likely show a broad absorption band for the O-H stretch of the phenolic group, C-H stretching vibrations for the aromatic and vinylic protons, C=C stretching for the aromatic rings and the alkene, and C-O stretching for the ether and phenol functionalities.
- **MS (Mass Spectrometry):** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.27 g/mol).

Potential Applications in Research and Drug Development

Stilbenoids as a class have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of a hydroxyl group at the 4-position and a methoxy group at the 4'-position in (E)-4-hydroxy-4'-methoxystilbene suggests several areas of potential research interest:

- **Antioxidant Activity:** The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to act as a free radical scavenger.
- **Enzyme Inhibition:** Stilbenoids are known to interact with various enzymes. This compound could be investigated as an inhibitor of enzymes involved in disease pathways.
- **Estrogenic Activity:** The structural similarity to resveratrol, a known phytoestrogen, suggests that (E)-4-hydroxy-4'-methoxystilbene could potentially interact with estrogen receptors.
- **Materials Science:** The stilbene core is a photoactive chromophore, and derivatives are explored for applications in organic electronics and as fluorescent probes.

Conclusion

(E)-4-hydroxy-4'-methoxystilbene is a stilbenoid with potential for further investigation in various scientific disciplines. Its synthesis can be reliably achieved through established methods like the Wittig and Heck reactions. A thorough understanding of its chemical properties and a detailed characterization are crucial first steps for any researcher or drug development professional looking to explore the potential of this and related compounds. This guide provides a foundational framework to support such endeavors.

References

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